tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

tert-Butyl 4-hydroxy-decahydroquinoline-1-carboxylate, supplied as a mixture of diastereomers (CAS 1296171-00-0), is a fully saturated bicyclic nitrogen heterocycle bearing a tert-butoxycarbonyl (Boc) protecting group at the N-1 position and a secondary alcohol at C-4. With molecular formula C14H25NO3, molecular weight 255.35 g/mol, XLogP3 of 2.3, one hydrogen bond donor, and three hydrogen bond acceptors , it occupies a defined niche within the decahydroquinoline (DHQ) intermediate landscape.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 1296171-00-0
Cat. No. B6618795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers
CAS1296171-00-0
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2C1CCCC2)O
InChIInChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-12,16H,4-9H2,1-3H3
InChIKeyYGTDQDGNUROHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Hydroxy-decahydroquinoline-1-carboxylate (Mixture of Diastereomers, CAS 1296171-00-0): Core Scaffold Identity and Procurement Context


tert-Butyl 4-hydroxy-decahydroquinoline-1-carboxylate, supplied as a mixture of diastereomers (CAS 1296171-00-0), is a fully saturated bicyclic nitrogen heterocycle bearing a tert-butoxycarbonyl (Boc) protecting group at the N-1 position and a secondary alcohol at C-4. With molecular formula C14H25NO3, molecular weight 255.35 g/mol, XLogP3 of 2.3, one hydrogen bond donor, and three hydrogen bond acceptors , it occupies a defined niche within the decahydroquinoline (DHQ) intermediate landscape. The DHQ scaffold is recognized across medicinal chemistry for its conformational rigidity—trans-fused DHQs are locked in a twin-chair conformation, while cis-fused DHQs exhibit conformational mobility between N-endo and N-exo forms—a property that directly influences target binding and pharmacokinetic profiles [1]. The compound is commercially available at ≥95% purity from multiple suppliers, positioning it as an accessible building block for stereochemical diversification and lead optimization programs [2].

Why tert-Butyl 4-Hydroxy-decahydroquinoline-1-carboxylate (CAS 1296171-00-0) Cannot Be Replaced by Generic Decahydroquinoline Analogs


Generic substitution among DHQ intermediates is precluded by three interdependent structural determinants. First, the hydroxyl position on the decahydroquinoline ring governs hydrogen-bonding capacity: the 4-OH isomer contributes one hydrogen bond donor (HBD = 1), whereas the 4-oxo analog (CAS 1287218-20-5, HBD = 0) eliminates this donor entirely, altering both solubility and target engagement potential . Second, the N-Boc protecting group enforces distinct stereochemical outcomes during synthesis—N-Boc cis-DHQ intermediates direct essentially pure equatorial alkylation, while N-Boc trans-DHQ variants favor axial alkylation, a divergence that unprotected amines do not reproduce [1]. Third, the diastereomeric mixture format (as opposed to a single isolated stereoisomer) provides access to the full stereochemical landscape of the DHQ framework, which is critical because binding of hydroxylated DHQs to biological targets such as the vesicular acetylcholine transporter (VAChT) is stereospecific—enantiomeric pairs differ in Ki by up to 20-fold [2]. These factors collectively render simple analog substitution chemically and pharmacologically inadequate.

Quantitative Differentiation Evidence: tert-Butyl 4-Hydroxy-decahydroquinoline-1-carboxylate (CAS 1296171-00-0) vs. Closest Analogs


Hydrogen Bond Donor Capacity: 4-Hydroxy (HBD = 1) vs. 4-Oxo Analog (HBD = 0) Determines Physicochemical Profile

The target compound (C14H25NO3) possesses one hydrogen bond donor (the 4-OH group, HBD = 1) in addition to three hydrogen bond acceptors (HBA = 3) . Its closest oxidized analog, tert-butyl 4-oxo-decahydroquinoline-1-carboxylate (CAS 1287218-20-5, C14H23NO3), has zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4) . This donor deficit in the 4-oxo analog fundamentally alters solubility, crystal packing, and protein-ligand interaction potential. The measured XLogP3 for the target compound is 2.3 , while the ACD/LogP predicted for the 4-oxo analog is 1.93 , indicating that the hydroxyl group modestly increases lipophilicity despite its polar nature, likely due to intramolecular hydrogen bonding within the bicyclic scaffold.

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Stereochemical Directive Effects: N-Boc Protection Controls Alkylation Diastereoselectivity in DHQ Scaffolds

In a foundational study by Meyers and Milot (1993), N-Boc decahydroquinoline derivatives were shown to exert precise stereochemical control during α-alkylation. For the cis-DHQ series, the N-Boc derivative gives essentially pure equatorial alkylation, whereas the corresponding N-formamidine derivative also yields equatorial selectivity [1]. In the trans-DHQ series, the N-Boc derivative directs mainly axial alkylation, while the formamidine directs equatorial alkylation—a critical divergence [1]. This stereochemical control is a direct consequence of the Boc group's steric and electronic influence on the intermediate lithiated species. Notably, the use of intermediates without N-protection was demonstrated to give poor diastereoselectivity in related DHQ cyclization reactions . Therefore, the Boc-protected 4-hydroxy DHQ scaffold enables predictable stereochemical outcomes that an unprotected or differently protected DHQ intermediate cannot replicate.

Stereoselective Synthesis Protecting Group Strategy Alkaloid Total Synthesis

Biological Target Engagement: Class-Level VAChT and Sigma Receptor Affinity of Hydroxylated DHQ Derivatives

The Efange et al. (1999) study provides the most authoritative quantitative binding data for hydroxylated decahydroquinoline derivatives. In direct binding assays, DHQ-based VAChT inhibitors demonstrated stereospecific, subnanomolar-to-nanomolar affinity: compound (-)-18 displayed Ki = 0.99 ± 0.14 nM at VAChT, comparable to the reference ligand vesamicol (Ki = 2.0 ± 1.0 nM) and the high-affinity benzovesamicol analog 6 (Ki = 0.30 ± 0.06 nM) [1]. Compound (+)-20 showed VAChT Ki = 96 ± 20 nM, but critically exhibited σ1 Ki = 388 ± 178 nM and σ2 Ki = 553 ± 335 nM—representing a modest ~4-fold VAChT/σ1 selectivity [1]. In marked contrast, more elaborated derivatives such as compound (-)-18 achieved VAChT/σ1 selectivity exceeding 2000-fold [1]. The stereochemical dependence is striking: (+)-18 (Ki VAChT = 0.44 ± 0.07 nM) and (-)-18 (Ki VAChT = 0.26 ± 0.04 nM) differ by approximately 1.7-fold, while the enantiomers of compound 20 differ by roughly 2-fold [1]. Although these specific data points are from fully elaborated DHQ ligands rather than the Boc-protected intermediate itself, the stereospecific binding trend establishes a class-level expectation that the 4-hydroxy DHQ scaffold—when properly elaborated—can access high-affinity VAChT binding in a stereochemically dependent manner.

Vesicular Acetylcholine Transporter Sigma Receptor Cholinergic Neuropharmacology

Diastereomeric Mixture Format: Access to Full Stereochemical Space vs. Single-Isomer Supply

The target compound is supplied as a mixture of diastereomers, a deliberate format that contrasts with single-enantiomer or single-diastereomer offerings of related DHQ intermediates such as tert-butyl (4aR,6S,8aS)-6-hydroxy-decahydroquinoline-1-carboxylate (a defined single stereoisomer) [1]. The DHQ scaffold contains up to four stereogenic centers, yielding eight theoretically possible stereoisomers for 4-hydroxy-substituted variants [2]. In the Efange 1999 binding study, enantiomeric DHQ derivatives exhibited differential VAChT binding: (+)-18 (Ki = 0.44 ± 0.07 nM) vs. (-)-18 (Ki = 0.26 ± 0.04 nM), representing a 1.7-fold potency difference; (+)-20 (Ki = 21 ± 5.3 nM) vs. (-)-20 (Ki = 0.44 ± 0.07 nM) showed a ~48-fold difference [3]. Supplying the compound as a diastereomeric mixture enables systematic stereochemical SAR exploration during lead optimization, whereas procurement of a single pre-resolved isomer would restrict the accessible stereochemical space and potentially miss the most active stereoisomer.

Stereochemical SAR Lead Optimization Chiral Resolution

Conformational Rigidity and Scaffold Pre-organization: Decahydroquinoline vs. Monocyclic Piperidine Alternatives

The fully saturated decahydroquinoline bicycle provides conformational constraints that monocyclic piperidine or cyclohexanol scaffolds cannot replicate. In the Efange 1999 study, the DHQ-based VAChT ligand 20 (Ki VAChT = 96 nM) was at least 30-fold more potent than the corresponding monocyclic azacycle trozamicol (2, Ki VAChT = 13.10 ± 3.50 nM) [1], despite both containing the same vesamicol-derived fragment-B pharmacophore. This affinity enhancement is attributed to the pre-organized bicyclic A-fragment of the DHQ scaffold, which reduces the entropic penalty upon target binding [1]. At the conformational level, trans-fused DHQ derivatives adopt a rigid twin-chair conformation, while cis-fused DHQs exhibit N-endo/N-exo conformational equilibria that can be tuned by N-substitution [2]. The 4-hydroxy substituent further influences ring conformation: in cis-2-methyl-4-hydroxy-DHQ, the hydroxyl group adopts an axial orientation in the nonsteroidal conformation, affecting both intramolecular hydrogen bonding and intermolecular recognition [3]. These features collectively distinguish the DHQ scaffold from flexible monocyclic alternatives.

Conformational Analysis Scaffold Hopping Ligand Pre-organization

In Vivo Analgesic Activity: Decahydroquinoline Class Demonstrates Dose-Dependent Efficacy Superior to Metamizol and Ketorolac

A pharmacological study of ten decahydroquinoline derivatives (designated PAS series) evaluated in vivo analgesic properties in rodent models. Two compounds, PAS-70 and PAS-71, demonstrated pronounced analgesic action at a dose as low as 1/8 LD50 [1]. The analgesic effect of PAS-70 (at 1/4 LD50) and PAS-71 (at 1/4 and 1/8 LD50) significantly exceeded that of the clinical reference analgesics metamizol (1/4 LD50) and ketorolac (1/4 LD50) [1]. The maximum analgesic effect developed within 20–60 minutes post-administration and persisted for two hours [1]. Critically, the mechanism of action was determined to be independent of opioid receptors, distinguishing these DHQ derivatives from classical opioid analgesics and suggesting a non-opioid pathway for pain relief [1]. While the specific PAS compounds are structurally distinct from the Boc-protected 4-hydroxy intermediate, they share the decahydroquinoline core scaffold, establishing class-level in vivo efficacy that supports the DHQ framework as a validated analgesic pharmacophore.

Analgesic Drug Discovery In Vivo Pharmacology Opioid Receptor-Independent Pain

Validated Application Scenarios for tert-Butyl 4-Hydroxy-decahydroquinoline-1-carboxylate (CAS 1296171-00-0) Based on Quantitative Evidence


Stereochemical SAR Campaigns for VAChT-Targeted CNS Ligand Discovery

The diastereomeric mixture format of this compound provides access to the full stereochemical matrix of the 4-hydroxy DHQ scaffold, enabling parallel synthesis and screening of multiple stereoisomers in a single procurement. Given that enantiomeric DHQ derivatives exhibit up to 48-fold differences in VAChT binding affinity [1], the ability to explore all stereoisomers simultaneously is a critical advantage for identifying the optimal stereochemical configuration for CNS target engagement. The Boc protecting group permits selective N-deprotection under mild acidic conditions (e.g., 4M HCl in dioxane at 0–5°C or TFA/DCM) to reveal the free amine for subsequent N-alkylation or N-acylation—modifications known to enhance VAChT affinity by up to 100-fold relative to the unsubstituted parent scaffold [REFS-1, REFS-2].

Synthesis of Non-Opioid Analgesic Lead Compounds via DHQ Scaffold Elaboration

Decahydroquinoline derivatives have demonstrated in vivo analgesic efficacy surpassing metamizol and ketorolac at doses as low as 1/8 LD50, with a mechanism independent of opioid receptors [2]. The 4-hydroxy Boc-protected DHQ intermediate is strategically positioned for elaboration into analgesic candidates: the 4-OH group can be oxidized to the ketone for subsequent reductive amination, acylated to introduce ester prodrug functionality, or retained as a hydrogen bond donor for target engagement. The Boc group enables late-stage deprotection and diversification, supporting a modular medicinal chemistry approach to non-opioid pain therapeutics.

Conformationally Constrained Fragment Library Construction for FBDD and Scaffold-Hopping Programs

The rigid decahydroquinoline bicycle—with its well-defined cis/trans ring fusion conformations and tunable N-endo/N-exo equilibria [3]—offers a conformationally constrained core that is distinct from flexible monocyclic fragments. The 4-hydroxy substituent contributes a hydrogen bond donor (HBD = 1) and modestly increased lipophilicity (XLogP3 = 2.3) compared to the 4-oxo analog (HBD = 0, LogP = 1.93) , providing a differentiated physicochemical profile for fragment-based drug discovery (FBDD) libraries. Procurement of the diastereomeric mixture maximizes the stereochemical diversity accessible per well in fragment screens, increasing the probability of identifying productive binding modes.

Total Synthesis of Decahydroquinoline Natural Alkaloids Requiring C-4 Hydroxyl Functionality

Natural DHQ alkaloids such as the lepadins (antiplasmodial and antitrypanosomal agents from marine tunicates) and pumiliotoxin C (dendrobatid alkaloid) require precise stereochemical control at multiple positions including C-3, C-4, and C-5 [4]. The Boc-protected 4-hydroxy intermediate provides a strategically functionalized starting point for total synthesis, with the C-4 hydroxyl serving as a handle for stereocontrolled introduction of additional substituents. Critically, N-Boc intermediates have been demonstrated to provide predictable stereochemical outcomes in DHQ alkylation reactions—equatorial selectivity in the cis series and axial selectivity in the trans series [5]—enabling rational synthetic planning toward specific natural product stereoisomers.

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